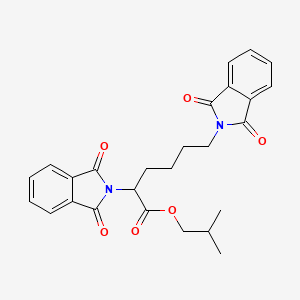
N-(3,4-dimethylphenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-N-methyl-1,3-benzothiazole-6-carboxamide
Vue d'ensemble
Description
Benzothiazole derivatives are a significant class of compounds in the field of medicinal chemistry due to their diverse biological activities. These compounds have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents among others. The introduction of specific functional groups can significantly impact their chemical and physical properties, as well as their biological activity.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the cyclization of 2-aminothiophenol with appropriate carboxylic acids or their derivatives. Advanced techniques include direct polycondensation reactions, as seen in the synthesis of polyamides containing pyridyl moieties from aromatic diamines and carboxyanilino compounds (Faghihi & Mozaffari, 2008)(Faghihi & Mozaffari, 2008).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic methods like NMR, IR, and mass spectrometry, along with X-ray crystallography for solid-state structures. These analyses reveal the conformation, configuration, and functional groups' orientation, crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Benzothiazole derivatives undergo various chemical reactions, including nucleophilic substitution, addition reactions, and coupling reactions. The presence of electron-withdrawing or donating groups on the benzothiazole ring can significantly influence its reactivity. For instance, the introduction of a pyrrolidinyl group can enhance nucleophilicity, allowing for further functionalization (Shiina et al., 2008)(Shiina et al., 2008).
Applications De Recherche Scientifique
Molecular Interactions and Binding Analyses
Research on molecular interactions highlights the antagonist properties of related compounds with cannabinoid receptors. Studies using the AM1 molecular orbital method and comparative molecular field analysis (CoMFA) have developed three-dimensional quantitative structure-activity relationship (3D-QSAR) models. These models suggest the significance of specific substituents in steric binding interactions with the receptor, proposing the importance of spatial orientation and electrostatic character in receptor binding (J. Shim et al., 2002).
Synthetic Methodologies
Synthetic methodologies provide efficient and general methods for the synthesis of derivatives involving compounds with similar structures. For instance, one study describes a three-component, one-pot synthesis approach for creating 1,8-naphthyridine and isoxazole derivatives, supported by theoretical calculations (Muge Guleli et al., 2019). Another research effort focuses on the synthesis of novel polyamides through direct polycondensation, highlighting the importance of specific moieties in achieving high yield and desirable polymer properties (K. Faghihi et al., 2008).
Biological Activities and Potential Applications
Research on biological activities includes the synthesis and evaluation of compounds for their cytotoxic properties against various cancer cell lines. One study reports on the growth inhibitory properties of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxicity with IC(50) values in the nanomolar range for certain derivatives (L. Deady et al., 2003). Another example is the development of novel benzodifuranyl derivatives as anti-inflammatory and analgesic agents, showing significant COX-2 inhibitory activity and potential as therapeutic agents (A. Abu‐Hashem et al., 2020).
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-methyl-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-12-4-6-15(10-13(12)2)23(3)20(27)14-5-7-16-17(11-14)28-21(22-16)24-18(25)8-9-19(24)26/h4-7,10-11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOHJFIZTZSQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C(=O)C2=CC3=C(C=C2)N=C(S3)N4C(=O)CCC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4008151.png)

![4-[(2-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4008167.png)

![3-(4-methylphenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008184.png)

![2-[2-nitro-5-(1-piperidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4008203.png)

![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-ol](/img/structure/B4008210.png)



![N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4008235.png)